molecular formula C7H11NO3 B066743 methyl (2R)-6-oxopiperidine-2-carboxylate CAS No. 183890-34-8

methyl (2R)-6-oxopiperidine-2-carboxylate

Cat. No. B066743
M. Wt: 157.17 g/mol
InChI Key: UKQLYCSMIVXPDB-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related methyl piperidine carboxylates involves a series of complex chemical reactions. For example, a method involving the double asymmetric allylboration of glutaraldehyde followed by aminocyclization and carbamation has been used to synthesize chiral building blocks for piperidine-related alkaloids (Takahata, Ouchi, Ichinose, & Nemoto, 2002). Another approach involves the synthesis of methyl 2,6-diaryl-1-methyl-4-oxopiperidine-3,5-dicarboxylates via the Mannich procedure (Fernández et al., 1992).

Molecular Structure Analysis

The molecular structure of methyl piperidine carboxylates can be complex. The crystal structure of a related compound, methyl 2,4-diphenyl-3,7-dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-1,5-dicarboxylate, has been determined using X-ray diffraction (Fernández et al., 1992). The study of such structures helps in understanding the compound's properties and potential applications.

Chemical Reactions and Properties

Methyl piperidine carboxylates undergo various chemical reactions, indicating a diverse range of chemical properties. For instance, the synthesis process of tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate involves a series of steps including SN2 substitution, borohydride reduction, and oxidation (Xin-zhi, 2011).

Physical Properties Analysis

The physical properties of these compounds are influenced by their molecular structure. Specific studies on the physical properties of methyl (2R)-6-oxopiperidine-2-carboxylate are limited, but general insights can be drawn from related compounds. For example, the study of the structure of methyl 2-[N-(2′-Pyridylmethyl)carbamyl]pyridine-6-carboxylate revealed insights into the ligand properties and potential complex formations (Napitupulu et al., 2006).

Chemical Properties Analysis

The chemical properties of these compounds are diverse and depend on the specific substitutions and structural configurations. For example, the synthesis and characterization of methyl-2-aminopyridine-4-carboxylate derivatives show varied antimicrobial activities (Nagashree et al., 2013).

Scientific Research Applications

Chemical Synthesis and Stereochemistry

Methyl (2R)-6-oxopiperidine-2-carboxylate has been utilized in various chemical synthesis processes. Vafina et al. (2003) describe its role in the Michael reactions, forming 6- and 6,8-substituted derivatives with α,β-unsaturated carbonyl compounds, exploring stereochemical aspects and further transformations (Vafina et al., 2003).

Biochemical Applications

Kurz↦kowski et al. (1990) found that 6-oxopiperidine-2-carboxylic acid (OCA; cyclic α-aminoadipic acid) can reverse l-lysine inhibition of penicillin G production in Penicillium chrysogenum PQ-96, indicating its potential in biochemical applications related to antibiotic production (Kurz↦kowski et al., 1990).

Analytical Chemistry

In another study by Kurz↦kowski et al. (1990), 6-oxopiperidine-2-carboxylic acid was assayed in fermentations of Penicillium chrysogenum PQ-96 by isotachophoresis and HPLC, demonstrating its importance in analytical chemistry, particularly in the context of antibiotic biosynthesis (Kurz↦kowski et al., 1990).

Pharmaceutical Synthesis

Takahata et al. (2006) explored the use of a novel C2-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester in the synthesis of piperidine-related alkaloids, indicating its potential in the pharmaceutical industry for the development of biologically active compounds (Takahata et al., 2006).

Safety And Hazards

This would involve studying any known hazards associated with the compound, including toxicity, flammability, and any necessary safety precautions .

Future Directions

This would involve discussing potential future research directions, such as new synthetic methods, potential applications, or areas where further study is needed .

properties

IUPAC Name

methyl (2R)-6-oxopiperidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-11-7(10)5-3-2-4-6(9)8-5/h5H,2-4H2,1H3,(H,8,9)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKQLYCSMIVXPDB-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CCCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (2R)-6-oxopiperidine-2-carboxylate

CAS RN

183890-34-8
Record name methyl (2R)-6-oxopiperidine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.